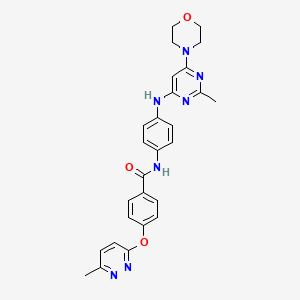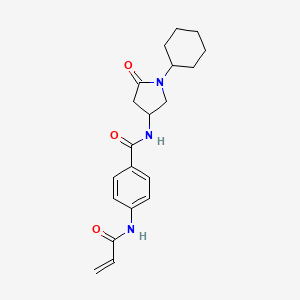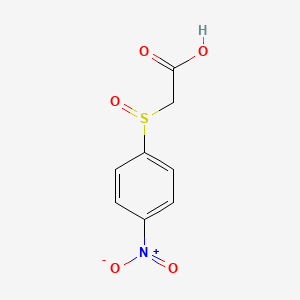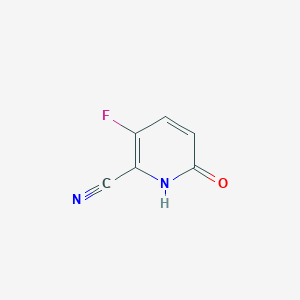
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple functional groups known to interact with biological systems. The structure suggests it could be a part of a series of compounds aimed at targeting specific receptors or enzymes within the body.
Synthesis Analysis
The synthesis of related benzamide derivatives has been explored in the literature. For instance, a series of benzamides with morpholinylmethyl groups have been prepared and evaluated for gastrokinetic activity . These compounds were synthesized by introducing various substituents at the N-4 position of the morpholine ring. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, such as nucleophilic substitution reactions and the use of protective groups to direct the synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the functional groups present and the overall molecular conformation. For example, the presence of morpholine and pyrimidine rings suggests potential sites for hydrogen bonding and molecular interactions that could be crucial for biological activity .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The morpholine and pyrimidine rings present in the compound suggest that it could participate in nucleophilic substitution reactions or potentially act as ligands in coordination chemistry . The reactivity of such compounds can be influenced by the electronic effects of the substituents attached to the benzamide core.
Physical and Chemical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, can be determined through crystallization and characterization . The chemical properties, including reactivity and stability, are influenced by the molecular structure. The presence of electron-donating or withdrawing groups can affect the acidity or basicity of the amide nitrogen, which in turn can influence solubility and reactivity .
科学的研究の応用
Synthesis Techniques and Derivative Development
Innovative Synthesis Approaches : Studies have focused on the development of novel synthetic pathways for creating derivatives of related compounds, showcasing the potential for chemical modifications and enhancements of N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide. For instance, the use of microwave irradiation has been explored for synthesizing tetrahydrobenzo[b]thiophene derivatives, indicating a direction for efficient synthesis of complex molecules including potentially related benzamide derivatives (Abdalha et al., 2011).
Chemical Modification and Reactivity : Research into the chemical reactivity of related compounds, such as the interaction with different amines and the creation of novel pyrimidine, triazine, and oxazinone derivatives, provides insight into the versatility of this compound for further chemical modifications and applications in drug design and development (Bátori et al., 1990).
Biological Activity and Potential Applications
Antimicrobial Activity : Some studies have synthesized novel derivatives and evaluated their antimicrobial activity, suggesting that chemical compounds structurally similar to this compound could serve as potential antimicrobial agents. This highlights the compound's relevance in developing new treatments for bacterial and fungal infections (Majithiya & Bheshdadia, 2022).
Potential in Cancer Research : The synthesis and evaluation of related compounds for anti-inflammatory and antiproliferative activities indicate a promising area of research for this compound. Its derivatives may contribute to the development of novel therapeutic agents targeting cancer and inflammation (Nowicka et al., 2015).
特性
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O3/c1-18-3-12-26(33-32-18)37-23-10-4-20(5-11-23)27(35)31-22-8-6-21(7-9-22)30-24-17-25(29-19(2)28-24)34-13-15-36-16-14-34/h3-12,17H,13-16H2,1-2H3,(H,31,35)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSJRIIZDXTMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC(=N4)C)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)


![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)




![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)